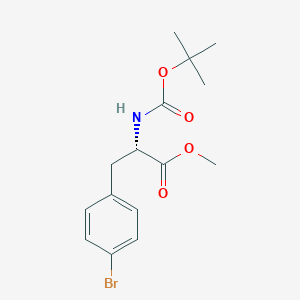
(5Z,9Z)-octadeca-5,9-dienoic acid
Overview
Description
(5Z,9Z)-octadeca-5,9-dienoic acid is a polyunsaturated fatty acid with two double bonds located at the 5th and 9th positions in the carbon chain This compound is part of a larger family of dienoic acids, which are known for their biological and chemical significance
Mechanism of Action
Target of Action
Taxoleic acid, also known as (5Z,9Z)-octadeca-5,9-dienoic acid, is a type of Δ5-olefinic acid It’s known that δ5-olefinic acids, such as taxoleic acid, are commonly present in gymnosperm seed oils . These acids have been reported to have several biological health benefits .
Mode of Action
It’s known that oleic acid, a similar fatty acid, upregulates the expression of genes causing fatty acid oxidation (fao) by deacetylation of pgc1α by pka-dependent activation of sirt1-pgc1α complex . It’s plausible that taxoleic acid might have a similar interaction with its targets.
Biochemical Pathways
Taxoleic acid is part of the fatty acid biosynthetic pathway. It’s known that oleic acid, a similar fatty acid, can be converted into longer chain eicosatrienoic and nervonic acid via a series of elongation and desaturation steps . It’s possible that taxoleic acid might be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that following oral administration of oleic acid, less than 10% of total oleic acid was found to be eliminated via fecal excretion . It’s plausible that taxoleic acid might have similar ADME properties.
Result of Action
It’s known that δ5-olefinic acids, such as taxoleic acid, have been reported to have several biological health benefits . For instance, ingestion of pinolenic acid, a similar Δ5-olefinic acid, has been reported to lower the serum low-density-lipoprotein (LDL) level by enhancing hepatic LDL uptake and reduces triglycerol and very-low-density-lipoprotein levels .
Action Environment
It’s known that the fatty acid composition, particularly the δ5-olefinic acid content, varies depending on the genus of the pinaceae . This suggests that environmental factors such as the plant genus might influence the action, efficacy, and stability of taxoleic acid.
Biochemical Analysis
Biochemical Properties
The (5Z,9Z)-Octadeca-5,9-dienoic acid interacts with various biomolecules in biochemical reactions. It has been found to inhibit human topoisomerase I, a key enzyme involved in DNA replication and transcription . The compound’s interaction with this enzyme is part of its mechanism of action, contributing to its observed cytotoxic activity .
Cellular Effects
The effects of this compound on cells are significant. It has been found to induce apoptosis, affect the cell cycle, and exhibit cytotoxic activity against tumor cells such as Jurkat, K562, U937, and HL60 . These effects influence cell function and can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. As mentioned earlier, it inhibits human topoisomerase I . This inhibition can lead to changes in gene expression and impacts the cell cycle, contributing to the compound’s cytotoxic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z)-octadeca-5,9-dienoic acid typically involves the stereoselective cross-cyclomagnesiation reaction of aliphatic and oxygen-containing 1,2-dienes catalyzed by Cp2TiCl2 . This method ensures high yields and selectivity, making it a preferred route for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale application of the aforementioned synthetic route. Industrial processes would likely optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z,9Z)-octadeca-5,9-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is often used.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently employed.
Major Products
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted dienoic acids depending on the reagents used.
Scientific Research Applications
(5Z,9Z)-octadeca-5,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research focuses on its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of biodegradable polymers and as a component in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(5Z,9Z)-eicosa-5,9-dienoic acid: Another dienoic acid with similar chemical properties but a longer carbon chain.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds, known for its role in inflammation and cell signaling.
Uniqueness
(5Z,9Z)-octadeca-5,9-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity. Its shorter carbon chain compared to (5Z,9Z)-eicosa-5,9-dienoic acid makes it more suitable for certain applications where shorter chain length is advantageous .
Properties
IUPAC Name |
(5Z,9Z)-octadeca-5,9-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,13-14H,2-8,11-12,15-17H2,1H3,(H,19,20)/b10-9-,14-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJAXEWDHVOILU-KWUOUXIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CC/C=C\CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


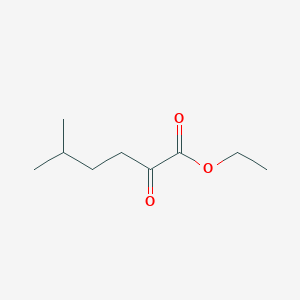
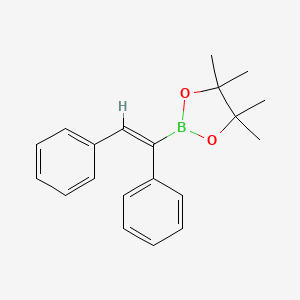
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)

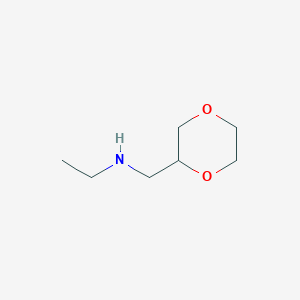
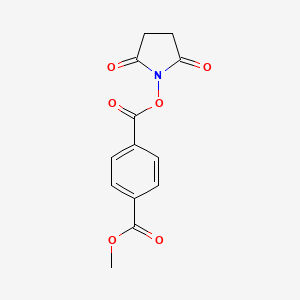
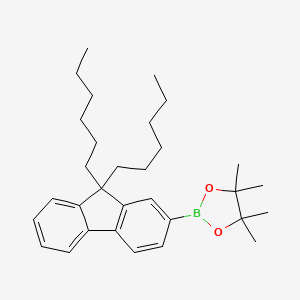
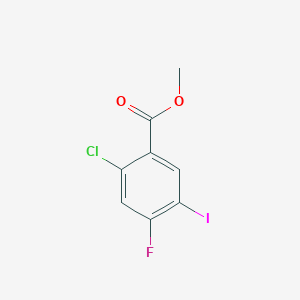
![1-[4-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B3120525.png)
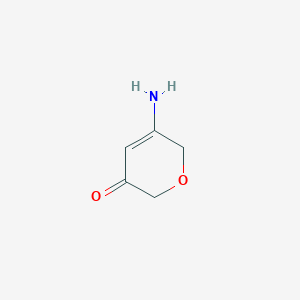
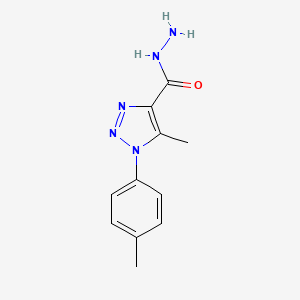
![6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3120546.png)

